4-Methoxy-2,3,6-trimethylbenzaldehyde

Description

Significance as a Versatile Synthetic Intermediate in Advanced Chemical Syntheses

The utility of 4-Methoxy-2,3,6-trimethylbenzaldehyde in organic chemistry lies in its role as a versatile synthetic intermediate. biosynth.com The aldehyde functional group is a key reactive site, participating in a wide array of chemical transformations. These include nucleophilic addition reactions, oxidations, reductions, and condensations. fiveable.mewikipedia.org The presence of the methoxy (B1213986) and trimethyl-substituted benzene (B151609) ring can direct these reactions and impart specific properties to the resulting products.

This compound serves as a crucial starting material in the synthesis of various fine chemicals and is considered a building block for complex compounds. biosynth.compharmacompass.com Its applications are primarily in the realm of research and development for the production of other chemical entities, including those with potential applications in pharmaceuticals and fragrances. chembk.comfiveable.me The strategic placement of the substituents on the aromatic ring can influence the stereochemical and electronic properties of the molecules synthesized from it.

Historical Perspectives and Evolution of Research Applications of Aromatic Aldehydes

Aromatic aldehydes, as a class of organic compounds, have a rich history in chemical research and industry. acs.org Their distinct aromas have led to their widespread use as flavoring agents and fragrances. fiveable.memdpi.com Benzaldehyde (B42025), the simplest aromatic aldehyde, is a classic example, known for its characteristic almond scent. mdpi.com

The study of aromatic aldehydes has evolved significantly from their initial use in the fragrance industry. Research has expanded to explore their utility as precursors in the synthesis of a diverse range of organic molecules, including pharmaceuticals, dyes, and polymers. fiveable.me The formylation of aromatic compounds and the oxidation of aromatic alcohols are common methods for their synthesis. fiveable.me The reactivity of the aldehyde group, coupled with the stability of the aromatic ring, makes them ideal candidates for building complex molecular architectures. fiveable.me Over time, the focus has shifted towards creating a wide variety of aromatic aldehyde derivatives with customized properties for specific applications. fiveable.me

Structural Elucidation and Stereochemical Considerations in Benzene Derivatives

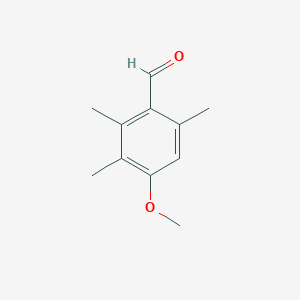

The structure of this compound is defined by a benzene ring substituted with a formyl group (-CHO), a methoxy group (-OCH₃), and three methyl groups (-CH₃). The IUPAC name for this compound is this compound. nih.gov The arrangement of these substituents on the benzene ring is crucial to its chemical identity and reactivity.

The substitution pattern on a benzene ring significantly influences its reactivity in electrophilic substitution reactions. libretexts.org The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the aldehyde group is a deactivating group and a meta-director. The interplay of these electronic effects, along with the steric hindrance from the methyl groups, determines the regioselectivity of further reactions on the aromatic ring.

In the context of stereochemistry, while this compound itself is achiral, its reactions can lead to the formation of chiral centers. The study of how substituents on a benzene ring influence the stereochemical outcome of reactions is a fundamental aspect of organic chemistry. acs.orgncert.nic.in The spatial arrangement of atoms in substituted benzene derivatives can have a profound impact on their physical, chemical, and biological properties. acs.org

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | chembk.com |

| Molar Mass | 178.23 g/mol | chembk.com |

| Appearance | White to light yellow powder/crystal | cymitquimica.comchembk.com |

| Melting Point | 63.0 to 68.0 °C | chembk.com |

| Boiling Point | 301.2 ± 37.0 °C (Predicted) | chembk.com |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, tetrahydrofuran; low solubility in water. | chembk.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,3,6-trimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOFIDLWQJCUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202722 | |

| Record name | 4-Methoxy-2,3,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54344-92-2 | |

| Record name | 4-Methoxy-2,3,6-trimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54344-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2,3,6-trimethylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054344922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2,3,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trimethyl-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-2,3,6-TRIMETHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA09SR3JI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methoxy 2,3,6 Trimethylbenzaldehyde

Classical and Modern Approaches to the Preparation of 4-Methoxy-2,3,6-trimethylbenzaldehyde

The preparation of this compound can be approached through several established synthetic pathways. These methods typically involve the construction of the substituted benzene (B151609) ring followed by the introduction or modification of the aldehyde functional group.

Methylation is a fundamental transformation in the synthesis of this compound, which can be conceptualized as a trimethyl derivative of p-anisaldehyde. Direct methylation of the aromatic ring of anisaldehyde itself is challenging due to the deactivating nature of the aldehyde group towards electrophilic aromatic substitution and the difficulty in controlling the position and number of added methyl groups.

Therefore, a more common strategy involves the methylation of a precursor molecule, such as a substituted phenol or anisole, prior to the introduction of the aldehyde group. For instance, the synthesis could start from 2,3,5-trimethylphenol, which can be O-methylated to yield 1-methoxy-2,3,5-trimethylbenzene. This precursor then possesses the correct arrangement of methoxy (B1213986) and methyl groups for subsequent formylation. Enzymatic strategies using methyltransferases are also emerging as highly selective methods for methylating phenolic hydroxyl groups in complex molecules, offering high regio- and chemoselectivity under mild conditions. nih.gov These biocatalytic methods, which often rely on S-adenosylmethionine (SAM) as a methyl donor, represent a modern approach to achieving specific methylation patterns that are difficult to obtain through classical chemical methods. nih.govnih.gov

| Methylation Approach | Substrate Example | Typical Reagents | Key Feature |

| Chemical O-Methylation | 2,3,5-Trimethylphenol | Dimethyl sulfate, Iodomethane | Forms the methoxy group on a precursor. |

| Biocatalytic Methylation | Tetrahydroprotoberberine Alkaloids | Methyltransferases, SAM | High regioselectivity for complex molecules. nih.gov |

Friedel-Crafts acylation is a powerful and widely used method for introducing an acyl group onto an aromatic ring, which serves as a key step in the synthesis of precursors for aromatic aldehydes. organic-chemistry.orgnih.gov In the context of this compound synthesis, a suitable precursor such as 1-methoxy-2,3,5-trimethylbenzene can be acylated. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). nih.gov

The reaction of 1-methoxy-2,3,5-trimethylbenzene with an acylating agent like acetyl chloride would introduce an acetyl group onto the ring. The directing effects of the existing methoxy and methyl groups guide the incoming acyl group to the desired position to form an acetophenone derivative. This ketone can then be converted to the target aldehyde through subsequent chemical transformations.

Alternatively, direct formylation of the aromatic ring can be achieved using specific methods that are variations of the Friedel-Crafts reaction:

Gattermann-Koch Reaction : This method uses carbon monoxide and hydrochloric acid under high pressure with a catalyst mixture of aluminum chloride and cuprous chloride. It can introduce an aldehyde group directly onto the aromatic ring. quora.com

Vilsmeier-Haack Reaction : This reaction employs a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride, to formylate electron-rich aromatic rings.

These formylation reactions provide a more direct route to the aldehyde functionality on the pre-constructed 1-methoxy-2,3,5-trimethylbenzene core.

| Reaction Type | Reagents | Function | Challenge |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Introduces an acetyl group for later conversion. | Requires stoichiometric amounts of Lewis acid catalyst. organic-chemistry.org |

| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl | Directly introduces the -CHO group. | Requires high pressure and gaseous reagents. quora.com |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Directly introduces the -CHO group onto activated rings. | The substrate must be sufficiently electron-rich. |

Modern synthetic chemistry has seen the development of oxidative techniques that offer alternative pathways for the formation of aromatic aldehydes. One such method is oxidative hydroxymethylation, which can be applied to arene substrates. thieme-connect.comexlibrisgroup.com This procedure involves an acid-catalyzed hydroxymethylation of the aromatic ring with a formaldehyde (B43269) source, like paraformaldehyde. elsevierpure.com The resulting intermediate, an aromatic carbinol (benzyl alcohol derivative), is then oxidized in situ to the final aldehyde product. thieme-connect.comexlibrisgroup.com A common and effective oxidant for this selective oxidation step is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). thieme-connect.comexlibrisgroup.comelsevierpure.com

This technique provides a direct method for synthesizing aromatic aldehydes from arenes, potentially reducing the number of steps compared to classical routes. thieme-connect.com Another approach is the direct benzylic oxygenation of methylarenes. nih.gov This involves the selective oxidation of a methyl group already present on the aromatic ring to an aldehyde. While challenging due to the potential for over-oxidation to a carboxylic acid, various methods have been developed using specific chemical oxidants or electrochemical approaches to achieve this transformation with chemo- and regioselectivity. nih.gov

Development of Novel and Efficient Synthetic Routes to this compound

Research continues to focus on developing more efficient, selective, and sustainable methods for synthesizing complex molecules like this compound. These efforts center on improving selectivity and adhering to the principles of green chemistry.

While this compound is not a chiral molecule, the principles of regioselectivity are paramount in its synthesis. The precise placement of the four substituents on the benzene ring is a significant synthetic challenge. The outcome of electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or formylation, is governed by the directing effects of the substituents already present on the ring.

The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing. The methyl groups (-CH₃) are also activating and ortho-, para-directing. In a precursor like 1-methoxy-2,3,5-trimethylbenzene, these groups work in concert to direct an incoming electrophile to the C6 position, which is the only unsubstituted position that is ortho or para to the activating methoxy group, thus ensuring the correct regiochemical outcome for the final product. The selective protection of functional groups, such as differentiating between two hydroxyl groups in a dihydroxybenzaldehyde precursor, is another critical strategy for controlling regioselectivity during a synthetic sequence. mdpi.com

The application of green chemistry principles aims to make the synthesis of chemical compounds more environmentally benign. researchgate.netuniroma1.it The twelve principles of green chemistry provide a framework for improving synthetic routes. psu.edusigmaaldrich.commsu.edu

Key green chemistry considerations for the synthesis of this compound include:

Prevention of Waste : Designing synthetic routes that minimize the formation of byproducts. sigmaaldrich.commsu.edu

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. psu.edusigmaaldrich.com

Use of Catalysis : Employing catalytic reagents in place of stoichiometric ones. For example, developing recyclable solid acid catalysts for Friedel-Crafts reactions instead of using stoichiometric and moisture-sensitive AlCl₃, which generates significant waste. sigmaaldrich.com

Safer Solvents and Auxiliaries : Reducing or replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. psu.edusigmaaldrich.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. psu.edusigmaaldrich.com

Reduce Derivatives : Avoiding unnecessary protection and deprotection steps to reduce the number of synthetic steps and the amount of reagents used. sigmaaldrich.com

By integrating these principles, future synthetic routes for this compound can be developed to be not only efficient and selective but also more sustainable.

Optimization of Reaction Conditions and Yield Enhancement for this compound Production

The industrial production of this compound necessitates a detailed investigation into the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The synthesis of substituted benzaldehydes is highly sensitive to a variety of parameters, and careful control of these factors is crucial for developing an efficient and scalable process.

Key synthetic routes to aromatic aldehydes, such as the Vilsmeier-Haack reaction, are often the focus of optimization studies. The Vilsmeier-Haack reaction, which involves the formylation of electron-rich aromatic compounds, is a suitable method for the synthesis of this compound from 1-methoxy-2,3,5-trimethylbenzene. chemistrysteps.comwikipedia.orgorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.com The subsequent electrophilic substitution on the activated aromatic ring, followed by hydrolysis, yields the desired aldehyde. wikipedia.org

Optimization of this process involves a systematic variation of several key parameters:

Reactant and Reagent Stoichiometry: The molar ratios of the aromatic substrate, the formylating agent (e.g., DMF), and the activating agent (e.g., POCl₃) are critical. An excess of the Vilsmeier reagent can lead to higher conversion rates but may also increase the formation of byproducts and complicate purification.

Catalyst Selection and Loading: In related formylation reactions, such as the Gattermann-Koch reaction, a Lewis acid catalyst is employed. For syntheses involving different reagents, the choice and amount of catalyst can significantly influence reaction rate and selectivity. For instance, in the synthesis of the structurally similar compound 2,4,6-trimethylbenzaldehyde (B22134), the ratio of aluminum chloride to the aromatic substrate was found to be a determining factor for the final yield. google.com

Reaction Time: The duration of the reaction must be sufficient to allow for maximum conversion of the starting material. Monitoring the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is essential to determine the point at which the reaction should be quenched to prevent product degradation or byproduct formation.

A common approach to optimize these parameters is the use of Design of Experiments (DOE), which allows for the systematic study of the effects of multiple variables and their interactions. echemcom.comechemcom.com Response Surface Methodology (RSM) is a statistical technique used in conjunction with DOE to model and analyze the effects of several independent variables on a response variable (in this case, the reaction yield) to identify the optimal conditions. echemcom.com

The following data tables, based on research into the synthesis of the closely related compound 2,4,6-trimethylbenzaldehyde, illustrate how reaction parameters can be optimized to enhance product yield. google.com While this data is not for this compound specifically, it provides a clear and relevant example of the optimization process for a similar molecular structure.

| Entry | Solvent | Molar Ratio (Mesitylene:AlCl₃) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₂Cl₂ | 1:2.0 | 10 | 62 |

| 2 | CH₂Cl₂ | 1:2.2 | 10 | 68 |

| 3 | CH₂Cl₂ | 1:2.5 | 10 | 72 |

| 4 | CH₂Cl₂ | 1:2.8 | 10 | 86 |

| 5 | CH₂Cl₂ | 1:3.2 | 10 | 88 |

| 6 | CH₂Cl₂ | 1:3.5 | 10 | 89 |

| Entry | Solvent | Molar Ratio (Mesitylene:AlCl₃) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₂Cl₂ | 1:3 | 5 | 85 |

| 2 | CH₂Cl₂ | 1:3 | 20 | 87 |

| 3 | CHCl₃ | 1:3 | 10 | 78 |

| 4 | CCl₄ | 1:3 | 10 | 72 |

| 5 | THF | 1:3 | 10 | 59 |

| 6 | DME | 1:3 | 10 | 68 |

The data indicates that for the synthesis of 2,4,6-trimethylbenzaldehyde, a higher molar ratio of aluminum chloride catalyst significantly improves the yield, with an optimal ratio being around 1:3.2 or higher. google.com Furthermore, dichloromethane (CH₂Cl₂) proved to be the most effective solvent among those tested, and the reaction proceeds with high yield within a temperature range of 5-20°C. google.com A similar systematic approach would be employed to determine the optimal conditions for the production of this compound, leading to an enhanced yield and a more efficient synthetic process.

Chemical Reactivity and Transformative Potential of 4 Methoxy 2,3,6 Trimethylbenzaldehyde

Nucleophilic Addition Reactions at the Aldehyde Moiety of 4-Methoxy-2,3,6-trimethylbenzaldehyde

The aldehyde functional group in this compound is a key center for chemical reactivity, readily undergoing nucleophilic addition reactions. This reactivity stems from the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.

Mechanism and Scope of Alcohol Formation from this compound

The conversion of this compound to its corresponding alcohol, (4-methoxy-2,3,6-trimethylphenyl)methanol, is a fundamental nucleophilic addition reaction. This transformation can be achieved using various reducing agents, where a hydride ion (H⁻) acts as the nucleophile.

The mechanism of this reaction can proceed through different pathways depending on the nature of the nucleophile and the reaction conditions. With strong nucleophiles, such as those found in Grignard reagents, the reaction typically follows a base-catalyzed mechanism. youtube.com The nucleophile directly attacks the carbonyl carbon, leading to the formation of an alkoxide intermediate. youtube.com This intermediate is then protonated in a subsequent step to yield the final alcohol product. youtube.com

Alternatively, under acidic conditions with weaker nucleophiles, the reaction mechanism is altered. The first step involves the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com This activation enables the attack by a weak nucleophile. youtube.com

A variety of reagents can be employed to facilitate this transformation, including common metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can be influenced by the presence of other functional groups within the molecule and the desired reaction selectivity.

The formation of benzyl (B1604629) alcohols through nucleophilic addition is a widely applicable synthetic strategy. For instance, the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol has been achieved through the reaction of 3-methoxymethyl-1,2,4,5-tetrafluorobenzene with an organic lithium reagent followed by the introduction of formaldehyde (B43269) gas. google.com

Stereochemical Outcomes of Nucleophilic Additions

The stereochemical outcome of nucleophilic additions to aldehydes like this compound is a critical consideration, particularly when the reaction can generate a new stereocenter. The facial selectivity of the nucleophilic attack on the prochiral carbonyl group determines the resulting stereochemistry.

In many instances, the addition of a nucleophile to an achiral aldehyde in an achiral environment results in a racemic mixture of the two possible enantiomers. However, the presence of chiral auxiliaries or catalysts can induce facial bias, leading to the preferential formation of one enantiomer over the other.

The stereoselectivity of nucleophilic additions is influenced by several factors, including the steric hindrance around the carbonyl group and the electronic properties of the substituents on the aromatic ring. The substitution pattern of the aldehyde can play a significant role in directing the incoming nucleophile to a specific face of the carbonyl plane.

Condensation Reactions Involving this compound

Condensation reactions represent another important class of transformations for this compound, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures.

Horner-Wadsworth-Emmons (HWE) Condensation with this compound

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from aldehydes. wikipedia.org This reaction involves the use of a stabilized phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding Wittig reagents. wikipedia.org

The general mechanism of the HWE reaction begins with the deprotonation of a phosphonate ester to generate a phosphonate carbanion. wikipedia.orgyoutube.com This carbanion then undergoes a nucleophilic addition to the aldehyde, in this case, this compound, to form a tetrahedral intermediate. youtube.com This intermediate subsequently collapses to form an oxaphosphetane, which then decomposes to yield the desired alkene and a water-soluble phosphate (B84403) byproduct that is easily removed. youtube.com

A key advantage of the HWE reaction is its ability to stereoselectively produce (E)-alkenes. wikipedia.org The reaction conditions can be tuned to favor the formation of the trans-isomer. nrochemistry.com However, modifications such as the Still-Gennari conditions, which utilize phosphonates with electron-withdrawing groups, can be employed to selectively synthesize (Z)-alkenes. nrochemistry.com

Table 1: Key Features of the Horner-Wadsworth-Emmons Reaction

| Feature | Description |

| Reactants | Aldehyde (or ketone) and a stabilized phosphonate carbanion. wikipedia.org |

| Product | Predominantly (E)-alkene. wikipedia.org |

| Byproduct | Water-soluble dialkylphosphate salt. wikipedia.org |

| Key Intermediate | Oxaphosphetane. youtube.comnrochemistry.com |

| Stereoselectivity | Generally favors the formation of (E)-alkenes, but can be modified for (Z)-alkene synthesis. wikipedia.orgnrochemistry.com |

Wittig Reactions Utilizing this compound

The Wittig reaction is another fundamental olefination reaction that converts aldehydes and ketones into alkenes using a triphenyl phosphonium (B103445) ylide (Wittig reagent). wikipedia.org This reaction is widely used for the introduction of a methylene (B1212753) group. wikipedia.org

The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of this compound. wikipedia.org This leads to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. wikipedia.org The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine (B44618) oxide. wikipedia.org

A limitation of the traditional Wittig reaction is that it often leads to the formation of the (Z)-alkene due to the kinetic control of the reaction. wikipedia.org However, modifications like the Schlosser modification can be employed to favor the formation of the (E)-alkene. wikipedia.org

Aldol (B89426) Condensations with this compound

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. magritek.com It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. masterorganicchemistry.com

In the context of this compound, which lacks α-hydrogens, it can act as the electrophilic partner in a crossed aldol condensation. It will react with an enolizable aldehyde or ketone in the presence of a base or acid catalyst. magritek.commasterorganicchemistry.com

The base-catalyzed mechanism involves the deprotonation of the enolizable carbonyl compound to form an enolate. magritek.com This enolate then attacks the carbonyl carbon of this compound to form a β-hydroxy aldehyde or ketone. magritek.com Subsequent heating can lead to dehydration to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

For example, the aldol condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone (B3395972) under basic conditions can produce 4-(4'-methoxyphenyl)-3-buten-2-one. magritek.com A similar reaction with this compound would be expected to proceed, though the steric hindrance from the ortho-methyl groups might influence the reaction rate.

Imine Formation via Reactions with Amines

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is a cornerstone of organic synthesis, providing a pathway to a diverse range of compounds with applications in medicinal chemistry and material science. nih.govresearchgate.net The fundamental reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond characteristic of an imine. researchgate.net

The synthesis of Schiff bases can be achieved through various methods, including conventional heating under reflux, microwave irradiation, and catalyst-free conditions. researchgate.net For instance, the condensation of o-vanillin (a related hydroxy methoxybenzaldehyde) with 2,4,6-trimethylphenylamine has been successfully carried out in ethanol (B145695) under reflux for 24 hours to produce the corresponding Schiff base. nih.gov This suggests that a similar approach could be employed for the synthesis of imines from this compound.

Several catalytic systems can be utilized to promote imine formation. These include acidic catalysts, which enhance the electrophilicity of the carbonyl carbon, and dehydrating agents that facilitate the removal of water, thereby driving the equilibrium towards the product. mediresonline.org Moreover, environmentally friendly methods, such as solvent-free reactions or the use of natural catalysts like lemon juice, have been reported for the synthesis of Schiff bases from various aromatic aldehydes. lookchem.com

The following table summarizes representative methods for imine synthesis from aromatic aldehydes, which are applicable to this compound.

Table 1: Synthetic Methods for Imine Formation from Aromatic Aldehydes

| Amine Reactant | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

| Aniline | None | None | 8 min | High | libretexts.org |

| p-Anisidine | Amberlyst® 15 | None | 2-4 h | 72-99 | organic-chemistry.org |

| Aniline | Sodium Triacetoxyborohydride | Not specified | Not specified | Good | nih.gov |

| 4-Methoxyaniline | Sodium Triacetoxyborohydride | Not specified | Not specified | Good | nih.gov |

| Haloanilines | Acetic acid (catalytic) | Absolute alcohol | Not specified | Not specified | jocpr.com |

| Para-aminophenol | Acetic acid | Methanol | 4 h | 95.7 | mediresonline.org |

Oxidation and Reduction Pathways of this compound

The aldehyde functional group in this compound is susceptible to both oxidation and reduction, leading to the formation of carboxylic acids and alcohols, respectively. These transformations are fundamental in organic synthesis, allowing for the interconversion of functional groups and the creation of new molecular architectures. organic-chemistry.orgbiosynth.com

Chemoselective Reduction to Corresponding Alcohols

The chemoselective reduction of the aldehyde group in this compound to the corresponding primary alcohol, (4-methoxy-2,3,6-trimethylphenyl)methanol, is a valuable transformation. This requires a reducing agent that specifically targets the aldehyde without affecting other potential reducible groups within the molecule or other functional groups in a complex substrate.

A variety of reagents can be employed for the reduction of aromatic aldehydes. While specific studies on the reduction of this compound are not extensively detailed in the provided literature, general methods for the chemoselective reduction of aldehydes are well-established. These methods often utilize hydride reagents under controlled conditions.

For example, sodium borohydride (NaBH4) is a commonly used reagent for the reduction of aldehydes and ketones. openstax.org The selectivity of NaBH4 for aldehydes over other functional groups can be enhanced by modifying the reaction conditions, such as using specific solvents or additives.

The following table presents general methods for the chemoselective reduction of aldehydes, which could be adapted for this compound.

Table 2: Reagents for Chemoselective Reduction of Aldehydes

| Reagent | Conditions | Substrate Scope | Reference |

| Sodium Borohydride (NaBH4) | Ultrasonic irradiation, solvent-free or minimal ethanol | Aromatic aldehydes | openstax.org |

| Sodium Borohydride (NaBH4) | In the presence of 1-alkyl-1,2,4-triazolium salts | Aldehydes and ketones | biosynth.com |

Baeyer–Villiger Oxidation Studies on Aromatic Aldehydes Including Analogs of this compound

The Baeyer-Villiger oxidation is a powerful reaction that converts aldehydes to carboxylic acids or ketones to esters through the action of a peroxyacid. libretexts.orgorganicchemistrytutor.comwikipedia.org In the case of an aldehyde like this compound, the expected product of a Baeyer-Villiger oxidation would be the corresponding formic acid ester, which would readily hydrolyze to a phenol. The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon, with the group better able to stabilize a positive charge migrating preferentially. organic-chemistry.orgchem-station.com For aromatic aldehydes, the aryl group generally has a high migratory aptitude.

Commonly used peroxyacids for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid. organicchemistrytutor.comwikipedia.org The reactivity of the peroxyacid is correlated with the acidity of the corresponding carboxylic acid. chem-station.com

While specific Baeyer-Villiger oxidation studies on this compound are not detailed in the provided search results, research on analogous aromatic aldehydes provides insight into the expected outcome. For instance, the Baeyer-Villiger oxidation of benzaldehyde (B42025) derivatives can lead to the formation of phenols after hydrolysis of the intermediate formate (B1220265) ester. chem-station.com The electronic nature of the substituents on the aromatic ring can influence the rate and outcome of the reaction.

Table 3: Reagents for Baeyer-Villiger Oxidation of Aldehydes

| Reagent | General Outcome for Aromatic Aldehydes | Reference |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Formation of a formate ester, followed by hydrolysis to a phenol | libretexts.org |

| Peroxyacetic acid | Formation of a formate ester, followed by hydrolysis to a phenol | organicchemistrytutor.com |

Other Significant Derivatization Reactions for this compound

Beyond imine formation and redox reactions, the aldehyde functionality of this compound serves as a versatile handle for a variety of other important derivatization reactions, enabling the construction of more complex molecular structures. organic-chemistry.orgbiosynth.com These reactions are fundamental in synthetic organic chemistry for carbon-carbon bond formation.

One such reaction is the Knoevenagel condensation , which involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst. pearson.comorientjchem.org This reaction typically yields an α,β-unsaturated product after spontaneous dehydration. A range of active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, can be employed. organic-chemistry.orgresearchgate.net

Another significant transformation is the Wittig reaction , which converts aldehydes and ketones into alkenes. masterorganicchemistry.comyoutube.com This reaction utilizes a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond. openstax.orglibretexts.orglibretexts.org The structure of the resulting alkene is determined by the specific ylide used. The Wittig reaction is highly valued for its predictability in positioning the double bond. openstax.org

The following table summarizes these and other potential derivatization reactions for aromatic aldehydes like this compound.

Table 4: Derivatization Reactions of Aromatic Aldehydes

| Reaction Name | Reactant(s) | Product Type | Reference |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, ethyl acetoacetate) | α,β-Unsaturated compound | pearson.comorientjchem.orgresearchgate.net |

| Wittig Reaction | Phosphorus ylide | Alkene | openstax.orgmasterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org |

Derivatization and Synthesis of Advanced Organic Molecules from 4 Methoxy 2,3,6 Trimethylbenzaldehyde

4-Methoxy-2,3,6-trimethylbenzaldehyde as a Key Building Block in Pharmaceutical Synthesis

This compound is a well-established precursor in the synthesis of various pharmaceutical compounds. biosynth.compharmacompass.com Its primary role is providing the substituted aromatic ring, a key structural motif in certain classes of therapeutic agents. The synthesis of this aldehyde itself typically begins with 2,3,5-trimethylphenol, which undergoes methylation to form 2,3,5-trimethylanisole. Subsequent formylation, often using phosphorus oxychloride and dimethylformamide, introduces the aldehyde group to yield this compound. This compound is recognized as a crucial intermediate for active pharmaceutical ingredients (APIs).

Synthesis of Acitretin-Type Retinoids from this compound

One of the most significant applications of this compound is in the synthesis of the second-generation retinoid, Acitretin. Acitretin is an aromatic derivative of retinoic acid used in the treatment of severe skin conditions. The synthesis involves the construction of a polyene chain attached to the aromatic ring provided by the aldehyde.

A common synthetic route begins with the condensation of this compound with acetone (B3395972) to form 4-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one. This intermediate then undergoes a series of reactions to extend the side chain. A key step involves a Wittig-type olefination reaction. The butenone is converted into a C15 phosphonium (B103445) salt, specifically 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide. This salt is then reacted with a C5 carbonyl component, such as 3-formyl-crotonic acid butyl ester, to assemble the full C20 carbon skeleton of the Acitretin ester. The final step is the hydrolysis of the ester to yield Acitretin.

Stereoselective Assembly of Polyene Side Chains in Retinoid Analogs

The therapeutic efficacy of retinoids like Acitretin is highly dependent on the geometry of the double bonds in the polyene side chain. The all-trans isomer (all-E) is the desired configuration for Acitretin. Achieving high stereoselectivity during the synthesis is a critical challenge.

Exploration of Structural Modifications in the Lipophilic Part of Retinoid Analogs

The trimethyl-substituted methoxy-phenyl group, derived from this compound, constitutes the lipophilic part of Acitretin. Research into novel retinoid analogs has involved modifying this aromatic portion to improve the therapeutic profile, such as enhancing receptor selectivity and chemical stability. The goal is to create compounds with improved efficacy and reduced toxicity. While specific modifications to the 4-methoxy-2,3,6-trimethylphenyl moiety itself are a subject of ongoing research, the broader field of retinoid development focuses on altering such aromatic backbones to fine-tune the biological activity of the resulting molecules.

Development of Novel Aromatic Retinoic Acid Analogs

Building on the principles of retinoid chemistry, this compound serves as a template for the rational design of new aromatic retinoic acid analogs. The objective is to synthesize molecules with improved properties over existing drugs. The development of aromatic retinoids aims to increase chemical stability and selectivity for specific retinoic acid receptors (RARs), which may lead to better therapeutic outcomes. For example, analogs with different substitution patterns on the aromatic ring are synthesized and tested for their ability to inhibit tumor promoter-induced cellular changes or to bind to RAR subtypes. The synthesis of these novel analogs often employs similar olefination strategies, such as the Wittig or Horner-Wadsworth-Emmons reactions, to connect the aromatic core to a polyenoic acid side chain.

Pathways to Other Biologically Active Molecules

While the synthesis of retinoids is the most prominent application, this compound is classified as a versatile chemical building block for the synthesis of complex organic compounds. biosynth.com Its potential use extends to being an intermediate for various research and development projects within the pharmaceutical industry. chembk.compharmacompass.com However, specific, publicly documented examples of its incorporation into other non-retinoid, biologically active molecules are not extensively detailed in the reviewed scientific literature.

Application of this compound in Agrochemical Synthesis

The application of chemical intermediates often spans multiple industries. In the agrochemical sector, structurally related benzaldehydes are used as precursors for herbicides. For instance, 2,4,6-trimethylbenzaldehyde (B22134) is a known starting material for the synthesis of the herbicide tralkoxydim. google.com Despite the structural similarity, a direct and documented role for this compound in the synthesis of existing agrochemicals was not identified in a review of the available literature. Its potential as a building block in this sector remains an area for further exploration.

Design and Synthesis of Complex Organic Architectures Using this compound as a Reagent

The inherent reactivity of the aldehyde functional group, coupled with the electronic and steric properties imparted by the methoxy (B1213986) and trimethyl substituents, makes this compound a valuable starting material for the synthesis of a variety of complex organic molecules. Researchers have leveraged this unique combination of features to construct elaborate molecular scaffolds, including those with potential applications in medicinal chemistry and materials science.

While specific, detailed research findings on the extensive use of this compound in the total synthesis of complex natural products are not widely available in the public domain, its role as a key intermediate is evident from its commercial availability and the body of knowledge surrounding related aromatic aldehydes. cymitquimica.compharmacompass.comnih.gov The principles of retrosynthetic analysis suggest that this aldehyde can serve as a crucial precursor for various complex targets.

One illustrative, albeit general, synthetic application involves the use of related trimethylbenzaldehydes in the preparation of bioactive compounds. For instance, the synthesis of Schiff bases, a class of compounds with a wide range of biological activities, can be achieved through the condensation of an amine with an aldehyde. nih.gov Although the specific use of this compound in the synthesis of the Schiff base {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol} is not explicitly detailed, the underlying reaction principle demonstrates a potential pathway for its derivatization. nih.gov

The following table outlines a hypothetical reaction scheme for the synthesis of a Schiff base from this compound, based on established chemical principles.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary Amine | N-(4-Methoxy-2,3,6-trimethylbenzylidene)amine derivative | Condensation |

The synthesis of more complex architectures often involves multi-step reaction sequences. For example, the aldehyde functionality can be transformed into a variety of other groups, such as alcohols, alkenes, or nitriles, which can then undergo further reactions to build up molecular complexity. The methoxy group can also be a site for chemical modification, for instance, through demethylation to a phenol, which can then be used in etherification or esterification reactions.

While detailed research findings specifically focused on this compound remain somewhat limited in readily accessible literature, its structural similarity to other well-studied aromatic aldehydes, such as mesitaldehyde, suggests a broad potential for its application in the synthesis of complex organic molecules. wikipedia.org The principles of organic synthesis strongly support its utility as a versatile reagent for the construction of advanced molecular architectures. Further research in this area is likely to uncover more specific and novel applications of this interesting building block.

Biological Activity and Mechanistic Investigations of 4 Methoxy 2,3,6 Trimethylbenzaldehyde and Its Derivatives

Enzyme Inhibition Studies of 4-Methoxy-2,3,6-trimethylbenzaldehyde

The interaction of chemical compounds with metabolic enzymes is a critical area of study in pharmacology and toxicology. Understanding these interactions can provide insights into a compound's potential effects on the body's ability to process other substances.

Inhibition of Cytochrome P450 Enzymes (e.g., CYP1A2) by this compound

Current research has not established specific inhibitory activity of this compound on Cytochrome P450 (CYP450) enzymes, including the CYP1A2 isoform. While the broader class of methoxy-substituted aromatic compounds can interact with CYP450 enzymes, specific data on this compound's inhibitory profile is not available in the reviewed scientific literature. One study on a Cytochrome P450 from Rhodococcus jostii RHA1, known as PbdA, demonstrated the O-demethylation of the related compound p-methoxy-benzaldehyde, but this is a substrate activity rather than an inhibition of the enzyme. nih.gov Further research is required to determine if this compound acts as a substrate, inhibitor, or has no significant effect on human CYP450 enzymes.

Mechanistic Studies of Retinoids Derived from this compound

Retinoids, a class of compounds derived from vitamin A, are known to play crucial roles in various biological processes. While this compound is a benzaldehyde (B42025) derivative, there is currently no direct scientific literature linking it as a precursor to the specific retinoids discussed in the following sections. The information presented below pertains to the general mechanisms of well-characterized synthetic and natural retinoids.

Interaction with Nuclear Retinoic Acid Receptors (RAR-alpha, -beta, -gamma)

Retinoids exert their biological effects primarily by interacting with nuclear receptors. nih.gov These receptors are ligand-activated transcription factors that belong to the steroid/thyroid hormone receptor superfamily. nih.gov There are two main classes of nuclear retinoid receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (alpha, beta, and gamma). nih.gov Retinoids like all-trans-retinoic acid (ATRA) bind to RARs, causing a conformational change in the receptor. nih.gov This leads to the formation of a heterodimer with an RXR, which then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. nih.gov The affinity of different retinoids for specific RAR subtypes can vary, leading to differential gene expression and biological responses. nih.gov

Modulation of Cellular Growth and Differentiation Pathways

By regulating gene expression, retinoids can profoundly influence cellular processes such as proliferation and differentiation. google.com Their ability to control the cell cycle and induce differentiation is a key mechanism behind their therapeutic applications. google.com For instance, in dermatology, retinoids promote the normal differentiation of keratinocytes, the main cells of the epidermis. google.com In oncology, they can induce the differentiation of certain cancer cells, leading to a less malignant phenotype. nih.gov The specific cellular pathways modulated by retinoids are complex and can vary depending on the cell type and the specific retinoid compound. google.com

Anti-proliferative Activity and Therapeutic Influence on Epithelial Tumors in Research Models

The ability of retinoids to modulate cell growth and differentiation underlies their anti-proliferative activity, which has been extensively studied in various cancer models, particularly those of epithelial origin. nih.gov By promoting cell cycle arrest and inducing apoptosis (programmed cell death), retinoids can inhibit the growth of tumor cells. nih.gov For example, the synthetic retinoid 6-[3-adamantyl-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437), originally developed as an RAR-gamma agonist, has been shown to induce apoptosis in acute promyelocytic leukemia cells. nih.gov The therapeutic potential of retinoids in the treatment and prevention of epithelial tumors continues to be an active area of research. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research on 4 Methoxy 2,3,6 Trimethylbenzaldehyde

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 4-Methoxy-2,3,6-trimethylbenzaldehyde

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components within a mixture. researchgate.net Method development and validation are critical for obtaining reliable and reproducible data for this compound. The process involves selecting appropriate stationary and mobile phases, optimizing flow rates, and choosing a suitable detection method to achieve adequate separation from impurities and related substances. chemmethod.com

Validation, following guidelines like those from the International Council on Harmonisation (ICH), ensures the method is fit for its intended purpose. orientjchem.org This involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness. chemmethod.comorientjchem.org For instance, a method's linearity is confirmed over a specified concentration range, ensuring that the detector response is proportional to the analyte amount. chemmethod.com

Table 1: Illustrative HPLC Method Parameters for Aromatic Aldehyde Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5µm) | Separation based on hydrophobicity. chemmethod.com |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724) and Water/Buffer | Elutes compounds from the column. orientjchem.org |

| Flow Rate | 0.7 - 1.0 mL/min | Affects retention time and peak resolution. chemmethod.comorientjchem.org |

| Detection | UV-Vis Detector (e.g., at 225 nm) | Quantifies the compound based on UV absorbance. orientjchem.org |

| Column Temp. | Ambient or controlled (e.g., 55 °C) | Influences separation efficiency and retention time. orientjchem.org |

| Injection Vol. | 10 - 50 µL | The amount of sample introduced for analysis. orientjchem.org |

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the purity assessment of moderately polar organic compounds like this compound. chemmethod.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). chemmethod.comorientjchem.org Due to its aromatic ring and alkyl substituents, this compound is retained on the nonpolar column and eluted by the organic component of the mobile phase.

This technique is exceptionally effective for impurity profiling, which is the identification and quantification of all potential impurities in a sample. chemmethod.com These impurities can include starting materials, by-products from the synthesis, or degradation products. A well-developed RP-HPLC method can separate the main peak of this compound from the peaks of closely related structures, allowing for the determination of its purity with high accuracy. For example, a minimum purity level of 98.0% as determined by gas chromatography (GC) is a common specification for commercial samples, and HPLC provides a liquid-phase alternative for this analysis. labproinc.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, operating on the same principles as HPLC but utilizing columns packed with smaller particles (typically less than 2 μm). orientjchem.org This innovation allows for separation to be carried out at much higher pressures, resulting in a dramatic increase in resolution, sensitivity, and, most notably, speed of analysis. orientjchem.orgd-nb.info

For this compound, converting an HPLC method to a UPLC method could reduce the analysis time from 15-20 minutes to under 5 minutes without sacrificing separation quality. orientjchem.orgnih.gov This high-throughput capability is invaluable in research and manufacturing environments for monitoring reaction progress, performing rapid quality control checks, and screening multiple samples efficiently. The reduced solvent consumption associated with shorter run times also makes UPLC a more environmentally friendly and cost-effective technique compared to traditional HPLC. orientjchem.org

Mass Spectrometry (MS) Applications in the Analysis of this compound and its Derivatives

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure by analyzing fragmentation patterns. For this compound (C₁₁H₁₄O₂, Molecular Weight: 178.23 g/mol ), MS is indispensable for confirming its identity. sigmaaldrich.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. This hyphenated technique is ideal for analyzing complex mixtures and identifying trace-level components. lcms.cz As the separated compounds, including this compound, elute from the LC column, they are introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

The ESI source ionizes the molecule, typically by protonation to form the [M+H]⁺ ion. For this compound, this would correspond to an m/z value of approximately 179.24. By operating the mass spectrometer in tandem (MS/MS), this parent ion can be isolated and fragmented to produce a unique pattern of daughter ions, further confirming the compound's identity. d-nb.info LC-MS is also highly sensitive, enabling the quantification of the compound at very low concentrations (ng/L to pg levels), which is crucial for metabolism or environmental fate studies. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital hyphenated technique, particularly suited for volatile and thermally stable compounds like aromatic aldehydes. nist.govresearchgate.net In GC-MS, the sample is vaporized and separated in a gas chromatograph before the components enter the mass spectrometer, which typically uses Electron Ionization (EI). nist.gov

GC-MS is exceptionally useful for analyzing the products of a chemical reaction involving this compound. For example, if the aldehyde is reduced, GC-MS can be used to identify the corresponding alcohol, (4-Methoxy-2,3,6-trimethylphenyl)methanol. bldpharm.com The EI-MS spectrum provides a characteristic fragmentation pattern that acts as a molecular fingerprint, which can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for confident identification of reaction products, by-products, and unreacted starting materials. researchgate.netnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the molecular structure of an organic compound. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H NMR spectroscopy would confirm the presence and connectivity of all proton-containing groups. The spectrum would be expected to show distinct signals for the aldehyde proton (CHO), the single aromatic proton (Ar-H), the methoxy (B1213986) group protons (OCH₃), and the three different methyl group protons (CH₃). The chemical shift (δ) and splitting pattern of each signal provide precise information about the electronic environment and neighboring atoms. For example, the aldehyde proton would appear as a singlet at a downfield chemical shift (around δ 10.5 ppm). acadiau.ca

¹³C NMR spectroscopy provides complementary information by detecting the different carbon atoms in the molecule. rsc.org A distinct signal would be observed for each of the 11 carbon atoms in the structure of this compound, including the carbonyl carbon of the aldehyde group, the aromatic carbons, and the methyl carbons. Together, ¹H and ¹³C NMR data allow for the unambiguous confirmation of the compound's constitution, ensuring that the correct isomer has been synthesized.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde Proton (-CHO) | ~10.5 | Singlet |

| Aromatic Proton (Ar-H) | ~6.8 | Singlet |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present in a compound. In the context of this compound, these methods provide a detailed fingerprint of its molecular architecture, revealing the characteristic vibrational modes of its constituent bonds. While publicly accessible, comprehensive spectral data with full peak assignments for this specific compound is limited, a thorough analysis can be constructed based on established principles of vibrational spectroscopy and data from analogous molecules.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational states. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the energy of these vibrations. For this compound, the key functional groups—aldehyde, methoxy, and the substituted aromatic ring—each exhibit characteristic absorption peaks.

Similarly, Raman spectroscopy provides complementary information by detecting the inelastic scattering of monochromatic light. As photons interact with the molecule, they can gain or lose energy, resulting in a shift in their frequency. This Raman shift corresponds to the vibrational energy levels of the molecule. While the selection rules for IR and Raman spectroscopy differ, together they offer a more complete picture of the vibrational landscape of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption regions that confirm the presence of its principal functional groups. The analysis of an Attenuated Total Reflectance (ATR) IR spectrum, typically recorded using an instrument like a Bruker Tensor 27 FT-IR spectrometer, would reveal the following features: nih.gov

C-H Stretching Vibrations: The spectrum will exhibit bands in the region of 2850-3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the three methyl (CH₃) groups and the methoxy (O-CH₃) group. Aromatic C-H stretching from the benzene (B151609) ring would typically appear at slightly higher wavenumbers, in the 3000-3100 cm⁻¹ range.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹ due to the stretching vibration of the carbonyl group of the aldehyde. The conjugation of the carbonyl group with the aromatic ring typically lowers the frequency compared to a non-conjugated aldehyde.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring will produce a series of medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The spectrum will show a strong band corresponding to the asymmetric C-O-C stretching of the methoxy group, typically in the 1200-1275 cm⁻¹ range. A weaker symmetric stretching band may also be observed.

C-H Bending Vibrations: In the "fingerprint region" (below 1500 cm⁻¹), a complex pattern of bands arises from various C-H bending (scissoring, rocking, and wagging) vibrations of the methyl groups and the aromatic ring.

Interactive IR Spectral Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-3000 | Strong | C-H Asymmetric stretching (methyl groups) |

| ~2850-2900 | Medium | C-H Symmetric stretching (methyl groups) |

| ~2835 | Medium | C-H stretching (methoxy group) |

| ~2720 | Weak | Aldehydic C-H stretching (Fermi resonance) |

| ~1690 | Strong | C=O Stretching (aldehyde) |

| ~1600, ~1500, ~1460 | Medium-Weak | C=C Stretching (aromatic ring) |

| ~1250 | Strong | Asymmetric C-O-C stretching (methoxy) |

| ~1040 | Medium | Symmetric C-O-C stretching (methoxy) |

Note: The exact peak positions and intensities can vary slightly depending on the sample preparation and the specific instrument used.

Raman Spectroscopy

Raman spectroscopy provides valuable complementary data for the structural elucidation of this compound. A typical analysis would be performed using an instrument such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Key expected features in the Raman spectrum include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the substituted benzene ring often gives rise to a strong and sharp band in the Raman spectrum, which can be weak or absent in the IR spectrum. This is a highly characteristic feature.

C-H Stretching: Similar to IR, C-H stretching vibrations of the alkyl and aromatic moieties will be present, typically in the 2800-3100 cm⁻¹ region.

Carbonyl (C=O) Stretching: The C=O stretch will also be visible in the Raman spectrum, although its intensity can vary.

Other Functional Groups: Vibrations associated with the C-O and C-C bonds will also produce signals, helping to build a complete vibrational profile of the molecule.

Interactive Raman Spectral Data Table for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretching |

| ~2925 | Strong | C-H stretching (methyl groups) |

| ~1685 | Medium | C=O Stretching (aldehyde) |

| ~1610 | Strong | Aromatic C=C stretching |

| ~1380 | Medium | C-H bending (methyl groups) |

| ~800 | Strong | Aromatic ring breathing/puckering |

Note: The exact peak positions and intensities can vary slightly depending on the sample preparation and the specific instrument used.

Computational and Theoretical Chemistry Studies of 4 Methoxy 2,3,6 Trimethylbenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 4-Methoxy-2,3,6-trimethylbenzaldehyde. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties.

A primary output of these calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. From this optimized structure, a wealth of information can be derived. For instance, the distribution of electron density can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would reveal the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. The methoxy (B1213986) (-OCH3) and aldehyde (-CHO) groups, being electron-donating and electron-withdrawing respectively, would significantly influence the electron distribution across the aromatic ring.

Molecular Modeling and Dynamics Simulations of this compound

Molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules over time, which is essential for understanding their interactions in various environments.

Molecular dynamics (MD) simulations would involve calculating the forces between atoms and using these forces to simulate their movements over a period of time. This would allow for the exploration of the conformational landscape of this compound and the dynamics of its functional groups. For example, the rotation of the methoxy and aldehyde groups relative to the benzene (B151609) ring could be studied.

Such simulations are particularly valuable for understanding how the molecule interacts with its environment, such as in a solvent or near a biological receptor. By simulating this compound in a box of water molecules, for instance, one could study its solvation and the formation of any potential hydrogen bonds between the aldehyde oxygen and water.

Prediction of Spectroscopic Properties and Reaction Mechanisms

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be compared with experimental data to validate the computational model. For this compound, key spectroscopic data that can be predicted include:

Infrared (IR) and Raman Spectra: Calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in IR and Raman spectra. This allows for the assignment of experimental peaks to specific molecular vibrations, such as the C=O stretch of the aldehyde or the C-O stretch of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental results for structural elucidation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and their corresponding absorption wavelengths, which determine the UV-Vis spectrum of the molecule.

In addition to predicting spectra, computational chemistry is invaluable for elucidating reaction mechanisms. For reactions involving this compound, such as its oxidation or reduction, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. The calculated energies of these species allow for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics.

Conformational Analysis and Intermolecular Interactions

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, this would involve studying the rotation around the single bonds connecting the aldehyde and methoxy groups to the aromatic ring. By performing a potential energy surface scan, where the energy of the molecule is calculated for different rotational angles (dihedral angles), the most stable conformers (energy minima) and the energy barriers to rotation (transition states) can be identified. The relative energies of the different conformers determine their population at a given temperature.

The study of intermolecular interactions is key to understanding the properties of the compound in its condensed phases (liquid and solid). For this compound, these interactions would primarily consist of van der Waals forces. Due to the presence of the polar aldehyde and methoxy groups, dipole-dipole interactions would also be significant. While the molecule does not have strong hydrogen bond donors, the oxygen atoms of the aldehyde and methoxy groups can act as hydrogen bond acceptors. In the solid state, these interactions would dictate the crystal packing. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to identify and characterize these weak intermolecular interactions.

Future Research Directions and Emerging Applications of 4 Methoxy 2,3,6 Trimethylbenzaldehyde

Development of Novel Catalytic Systems for Transformations of 4-Methoxy-2,3,6-trimethylbenzaldehyde

Future advancements in the application of this compound are intrinsically linked to the development of innovative catalytic systems capable of overcoming the steric hindrance imposed by the three methyl groups on the benzene (B151609) ring. Research is focused on creating highly efficient and selective catalysts for its transformation.

Homogeneous Catalysis: The design of novel organometallic complexes, particularly those based on ruthenium, rhodium, and iridium, is a key area of investigation. These catalysts could enable challenging transformations such as selective C-H bond activation of the methyl groups or asymmetric reduction of the aldehyde. Fine-tuning the ligand environment around the metal center will be crucial to control reactivity and selectivity.

Heterogeneous Catalysis: The development of solid-supported catalysts offers significant advantages in terms of reusability and process simplification. Porous materials like metal-organic frameworks (MOFs) and zeolites with tailored active sites could provide shape-selective environments for reactions such as oxidation, reduction, and condensation, minimizing side reactions.

Photoredox Catalysis: This emerging field utilizes visible light to drive chemical reactions under mild conditions. The application of photoredox catalysis could open new pathways for the functionalization of this compound, including novel cross-coupling reactions and the generation of radical intermediates for complex bond formations.

Exploration of Bio-catalytic Approaches in this compound Synthesis and Derivatization

Biocatalysis presents an environmentally benign and highly selective alternative to traditional chemical methods. The application of enzymes for the synthesis and modification of this compound is a promising area of research.

Enzymatic Synthesis: Researchers are exploring engineered enzymes to achieve the synthesis of the parent aldehyde from renewable feedstocks. Directed evolution and protein engineering can be used to create enzymes with enhanced activity and specificity for the sterically demanding precursors of this compound.

Enzymatic Derivatization: A variety of enzymes can be employed to create a diverse range of derivatives. For instance, oxidoreductases can facilitate the selective reduction to the corresponding alcohol or oxidation to the carboxylic acid. Transaminases can be used for the asymmetric synthesis of chiral amines, which are valuable building blocks in medicinal chemistry.

The table below illustrates potential biocatalytic transformations for this compound.

| Enzyme Class | Type of Transformation | Potential Product |

| Oxidoreductases | Reduction of aldehyde | 4-Methoxy-2,3,6-trimethylbenzyl alcohol |

| Oxidoreductases | Oxidation of aldehyde | 4-Methoxy-2,3,6-trimethylbenzoic acid |

| Transaminases | Reductive amination | Chiral amines |

| Lyases | Carbon-Carbon bond formation | Aldol (B89426) addition products |

Advanced Materials Science Applications Derived from this compound

The unique structure of this compound, featuring a rigid aromatic core and a reactive aldehyde group, makes it an attractive building block for novel materials.

High-Performance Polymers: Its incorporation into polymer backbones, such as polyimides or polyketones, could enhance thermal stability, mechanical strength, and dimensional stability due to the rigid and substituted aromatic unit.

Functional Surfaces: The aldehyde group can be used to covalently attach the molecule to various surfaces, modifying their properties. This could be used to create surfaces with tailored hydrophobicity, chemical resistance, or optical properties.

Organic Electronics: Derivatives of this compound could find applications in organic electronics. Condensation of the aldehyde with various amine-containing molecules can produce Schiff bases with interesting photophysical properties, potentially useful as components in organic light-emitting diodes (OLEDs) or as organic semiconductors.

Role in Multi-component Reactions and Combinatorial Chemistry

Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials. The aldehyde functionality makes this compound an ideal candidate for various MCRs.

Scaffold Diversity: Its use in well-known MCRs such as the Ugi, Passerini, and Biginelli reactions would allow for the efficient synthesis of highly substituted and sterically complex heterocyclic and acyclic structures.

Combinatorial Libraries: By combining this compound with diverse sets of other reactants in MCRs, large combinatorial libraries of novel compounds can be generated. These libraries are valuable for high-throughput screening in drug discovery and materials science. The steric bulk of the trimethyl-substituted phenyl ring would allow for the exploration of unique chemical space.

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis offers significant advantages over traditional batch processing, including improved safety, reproducibility, and scalability. rsc.orgumontreal.caflinders.edu.au

Enhanced Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. flinders.edu.au This precise control is particularly advantageous for optimizing reactions involving the sterically hindered this compound, potentially leading to higher yields and purities.

Process Automation: Integrating the synthesis and transformations of this aldehyde into automated platforms can accelerate research and development. rsc.org Automated systems can perform multi-step syntheses, purifications, and analyses, enabling the rapid exploration of reaction conditions and the generation of derivative libraries with minimal manual intervention. thieme-connect.de

Safety and Scalability: Flow chemistry allows for the safe handling of hazardous reagents and intermediates by minimizing the amount of material reacting at any given time. flinders.edu.au Furthermore, scaling up production is often more straightforward in flow systems compared to batch reactors. umontreal.ca

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-2,3,6-trimethylbenzaldehyde, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts alkylation or formylation of pre-substituted benzene derivatives. For example, intermediates such as 4-Methoxy-2,3,6-trimethylbenzene can undergo Vilsmeier-Haack formylation to introduce the aldehyde group . Key steps include:

- Reflux conditions : Use of glacial acetic acid as a catalyst in ethanol, followed by vacuum evaporation and filtration to isolate the product .

- Characterization : NMR spectroscopy (¹H and ¹³C) to confirm regioselectivity, with specific attention to aldehyde proton signals (δ 10.72 ppm in DMSO-d6) and methoxy group integration .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: